Cas no 1934388-13-2 (3-(bromomethyl)-4-tert-butylpyridine)

3-(ブロモメチル)-4-tert-ブチルピリジンは、有機合成において有用な中間体です。この化合物は、ピリジン骨格にブロモメチル基とtert-ブチル基が導入された構造を持ち、高い反応性を示します。特に、ブロモメチル基を利用した求核置換反応やカップリング反応に適しており、医薬品や機能性材料の合成において重要な役割を果たします。tert-ブチル基の立体障害効果により、選択的な反応制御が可能となる点も特徴です。さらに、この化合物は安定性が高く、取り扱いが比較的容易であるため、実験室規模から工業生産まで幅広く利用されています。

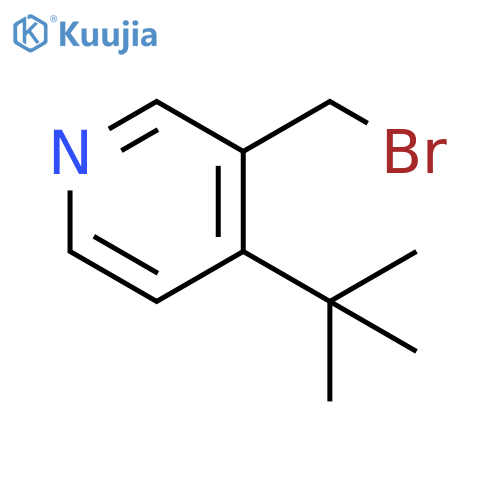

1934388-13-2 structure

商品名:3-(bromomethyl)-4-tert-butylpyridine

CAS番号:1934388-13-2

MF:C10H14BrN

メガワット:228.128861904144

MDL:MFCD29494888

CID:5246550

3-(bromomethyl)-4-tert-butylpyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 3-(bromomethyl)-4-(1,1-dimethylethyl)-

- 3-(bromomethyl)-4-tert-butylpyridine

-

- MDL: MFCD29494888

- インチ: 1S/C10H14BrN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3

- InChIKey: QKYGGHYXMXVOIC-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC(C(C)(C)C)=C1CBr

3-(bromomethyl)-4-tert-butylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-253020-10.0g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 10.0g |

$4067.0 | 2023-03-01 | ||

| Enamine | EN300-253020-10g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 10g |

$4067.0 | 2023-09-14 | ||

| Enamine | EN300-253020-1.0g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 1.0g |

$1232.0 | 2023-03-01 | ||

| Enamine | EN300-253020-5g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 5g |

$3235.0 | 2023-09-14 | ||

| Enamine | EN300-253020-1g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 1g |

$1232.0 | 2023-09-14 | ||

| Enamine | EN300-253020-2.5g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 2.5g |

$2554.0 | 2023-09-14 | ||

| Enamine | EN300-253020-5.0g |

3-(bromomethyl)-4-tert-butylpyridine |

1934388-13-2 | 5.0g |

$3235.0 | 2023-03-01 |

3-(bromomethyl)-4-tert-butylpyridine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1934388-13-2 (3-(bromomethyl)-4-tert-butylpyridine) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬